molecular formula C27H30ClN7O2 B608915 Mutant EGFR inhibitor CAS No. 1421373-62-7

Mutant EGFR inhibitor

Katalognummer B608915
CAS-Nummer: 1421373-62-7
Molekulargewicht: 520.034
InChI-Schlüssel: SUPQPCQJBYPRPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of these inhibitors involves complex chemical processes. For instance, the compound ASK120067, a novel inhibitor of EGFR T790M, was identified through various antitumor activities and potential resistance mechanism studies . The development of these inhibitors often involves the use of machine learning models and guide subsequent inhibitor synthesis .


Molecular Structure Analysis

The molecular structure of these inhibitors is designed to specifically target and bind to the ATP-binding site of the EGFR enzyme . The structure of these inhibitors is often determined through computational methods, including molecular docking and dynamics simulations .


Physical And Chemical Properties Analysis

The physical and chemical properties of these inhibitors are often determined through in silico and in vitro studies . These properties are crucial for understanding the drug’s efficacy and potential side effects.

Wissenschaftliche Forschungsanwendungen

  • Treatment of EGFR-Mutant NSCLC : EGFR-tyrosine kinase inhibitors (TKIs) monotherapy and combined with chemotherapy or anti-angiogenesis drugs have significantly prolonged survival in patients with EGFR-mutant NSCLC. However, disease progression due to acquired resistance to EGFR-TKIs is a common challenge. Research is focusing on uncommon EGFR mutation subtypes, brain metastases, and EGFR TKI-based combination therapy (Lu, Jie, & Wu, 2022).

  • Selective Inhibition of Mutant EGFR : Research has been conducted on identifying high-affinity irreversible inhibitors targeting oncogenic EGFR mutants with selectivity over wild-type EGFR. For example, PF-06747775 is a clinical candidate being evaluated in phase-I trials for mutant EGFR-driven NSCLC (Planken et al., 2017).

  • Genomic Applications in Pulmonary Malignancies : Genomic alterations in NSCLC, including EGFR mutations, have been intensively researched, leading to personalized therapy approaches with EGFR-directed TKIs (Büttner, Odenthal, & Merkelbach-Bruse, 2018).

  • Understanding and Overcoming Resistance : The development of secondary EGFR mutations, such as the gatekeeper T790M mutation, is a major factor in resistance to first-generation EGFR inhibitors. Novel inhibitors targeting this mutation have been researched to overcome this issue (Zhou et al., 2009).

  • EGFR Mutations Activating Anti-Apoptotic Pathways : Mutant EGFRs selectively activate pathways promoting cell survival. Targeting these pathways may contribute to the efficacy of EGFR inhibitors like gefitinib (Sordella, Bell, Haber, & Settleman, 2004).

  • Role in Brain Metastases Management : EGFR inhibitors with activity in the central nervous system (CNS) are being studied for managing brain metastases in EGFR mutant lung cancers. These studies assess whether targeted therapy can be used in combination with or in lieu of radiation (Khandekar, Piotrowska, Willers, & Sequist, 2018).

  • Combination with Immune Checkpoint Inhibitors : Research is exploring the application of immune checkpoint inhibitors (ICIs) in combination with EGFR TKIs for EGFR-mutant NSCLC. This approach aims to address the limitations of ICIs when used as monotherapy in these cases (Jin et al., 2020).

Safety And Hazards

While these inhibitors have shown effectiveness in treating certain cancers, they can also have side effects, including skin rashes and dryness, and diarrhea . It’s important for patients to be monitored closely while taking these medications to manage any potential side effects .

Zukünftige Richtungen

The development of third-generation EGFR inhibitors that can overcome resistance to first-generation inhibitors is a major focus of current research . Additionally, the development of dual inhibitors targeting EGFR and other proteins is being explored as a potential strategy to overcome resistance .

Eigenschaften

IUPAC Name

N-[5-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30ClN7O2/c1-6-25(36)31-21-13-22(24(37-5)14-23(21)35(4)12-11-34(2)3)32-27-30-16-19(28)26(33-27)18-15-29-20-10-8-7-9-17(18)20/h6-10,13-16,29H,1,11-12H2,2-5H3,(H,31,36)(H,30,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPQPCQJBYPRPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=C(C(=N2)C3=CNC4=CC=CC=C43)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClN7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mutant EGFR inhibitor

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.